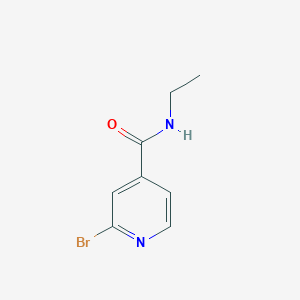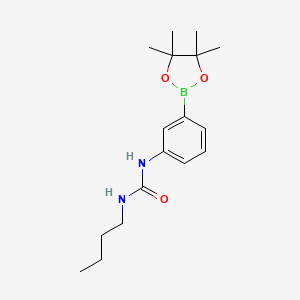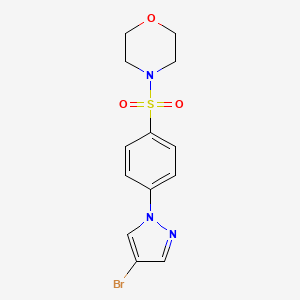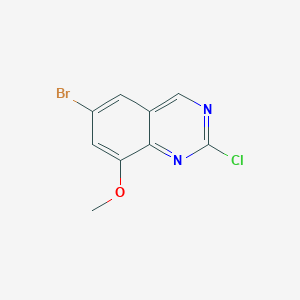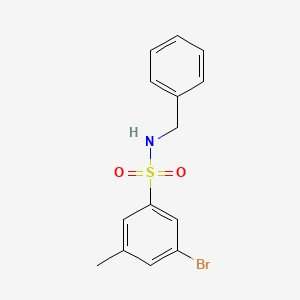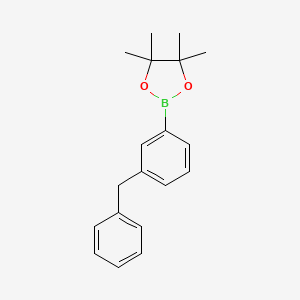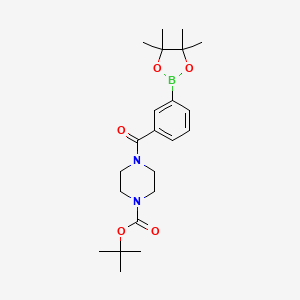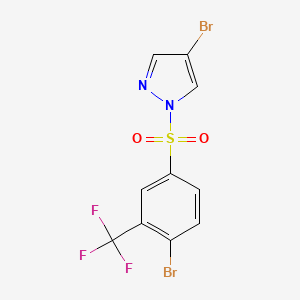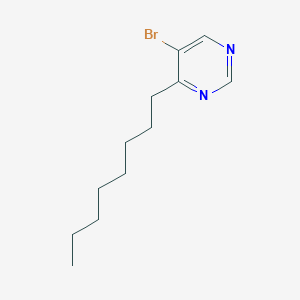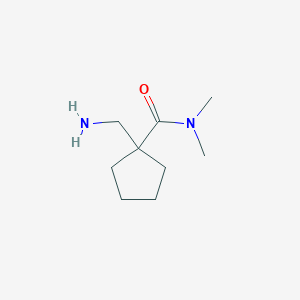
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and any distinctive characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. This can include its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
1. Applications in Anticancer Research
Amino acid derivatives, including those similar to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds show promise in the design of new anticancer agents. For example, certain compounds exhibited significant cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
2. Role in Heterocyclic Synthesis
Compounds with structures similar to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide have been used in the synthesis of heterocyclic compounds. These compounds have been studied for their potential as antibiotics and against both Gram-positive and Gram-negative bacteria, illustrating their importance in drug development (Ahmed, 2007).
3. Synthesis of Propanediol and Aminopropanol Derivatives
Research has been conducted on the reaction of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, a compound related to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide, with phenoxymethyloxiranes. This led to the synthesis of new propanediol derivatives and aminopropanol derivatives, indicating potential applications in chemical synthesis (Aghekyan et al., 2015).
4. Exploration in Medicinal Chemistry
Structural investigations of compounds structurally related to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide have been conducted. These studies are crucial in understanding the geometry of molecules and their potential applications in medicinal chemistry (Belyakov et al., 2008).
5. Synthesis and Biological Evaluation of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide, have been synthesized and evaluated for their cytotoxic activity. These studies contribute to the development of new therapeutic agents, particularly in oncology (Deady et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11(2)8(12)9(7-10)5-3-4-6-9/h3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTLEMUHQYHGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
